molecular formula C18H14N4O3 B11221311 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11221311
M. Wt: 334.3 g/mol
InChI Key: HXEIMPHCICATNK-UHFFFAOYSA-N
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Description

7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxepin and furan intermediates, followed by their coupling with a triazolopyrimidine precursor. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Uniqueness

The uniqueness of 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific combination of structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H14N4O3/c1-3-15(24-8-1)17-20-18-19-7-6-13(22(18)21-17)12-4-5-14-16(11-12)25-10-2-9-23-14/h1,3-8,11H,2,9-10H2

InChI Key

HXEIMPHCICATNK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=NC4=NC(=NN34)C5=CC=CO5)OC1

Origin of Product

United States

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